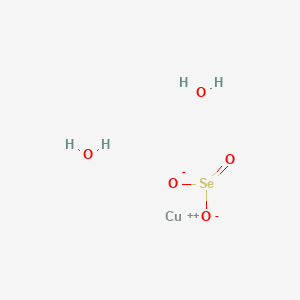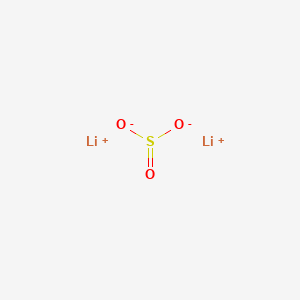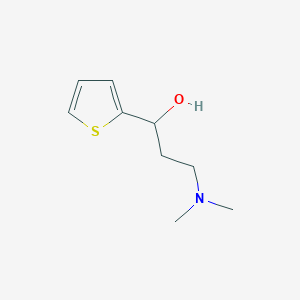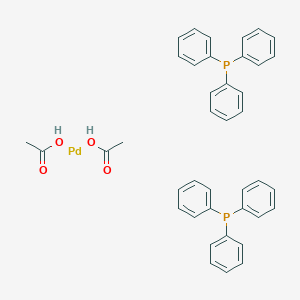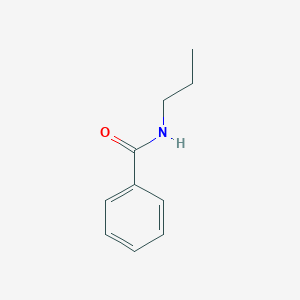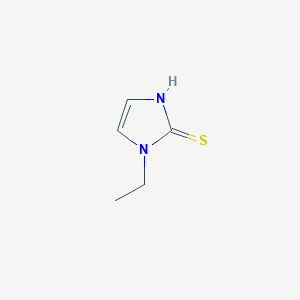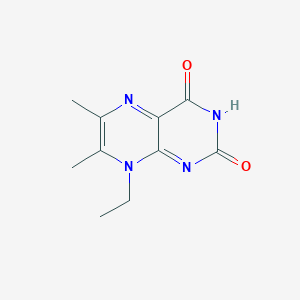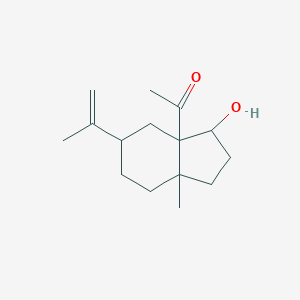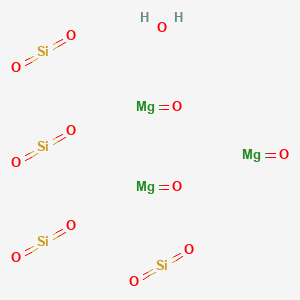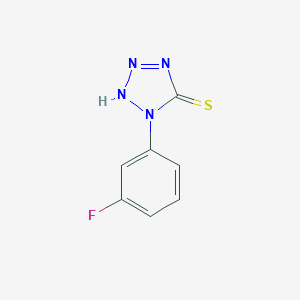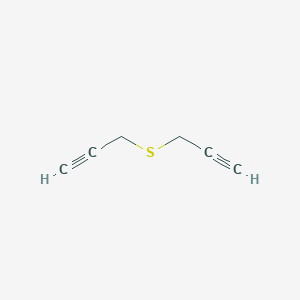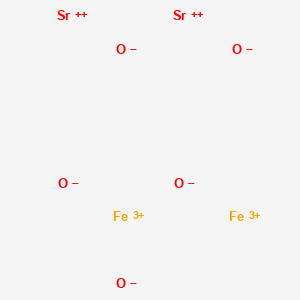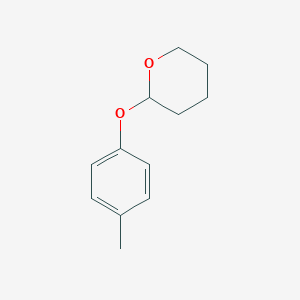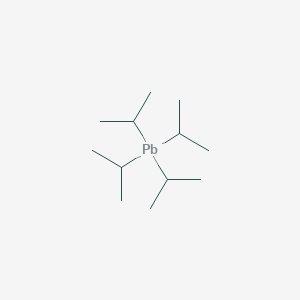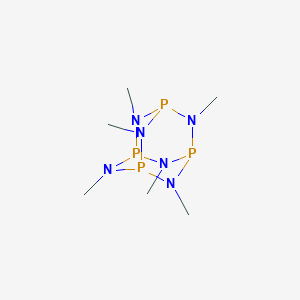
2,4,6,8,9,10-Hexaaza-1,3,5,7-tetraphosphaadamantane, 2,4,6,8,9,10-hexamethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6,8,9,10-Hexaaza-1,3,5,7-tetraphosphaadamantane, 2,4,6,8,9,10-hexamethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as HATU or O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate. It is a highly efficient coupling reagent used in peptide synthesis.
作用机制
HATU is a highly reactive coupling reagent that acts as a source of uronium ions. The uronium ions react with the amino group of the peptide to form an activated intermediate, which then reacts with the carboxylic acid group of the incoming amino acid. This reaction results in the formation of a peptide bond. HATU is highly efficient in peptide synthesis due to its ability to activate the carboxylic acid group without the need for additional activators.
生化和生理效应
HATU is a synthetic compound that does not have any direct biochemical or physiological effects. However, its use in peptide synthesis has led to the development of several peptide-based drugs and therapeutics. Peptides synthesized using HATU have shown promising results in the treatment of various diseases, including cancer, diabetes, and infectious diseases.
实验室实验的优点和局限性
The use of HATU in peptide synthesis offers several advantages over other coupling reagents. It is highly efficient, requiring only a small amount of reagent to achieve complete coupling. It is also easy to handle and has a long shelf life. However, HATU is not suitable for all types of peptides and may not be effective in some cases. It also has a high cost compared to other coupling reagents.
未来方向
There are several future directions for the use of HATU in scientific research. One area of interest is the development of new peptide-based drugs and therapeutics. Peptides synthesized using HATU have shown promising results in preclinical studies, and further research is needed to determine their efficacy in clinical trials. Another area of interest is the development of new coupling reagents that are more efficient and cost-effective than HATU. Researchers are also exploring the use of HATU in the synthesis of other biomolecules, such as nucleic acids and carbohydrates.
合成方法
The synthesis of HATU involves the reaction of N,N,N′,N′-tetramethyluronium tetrafluoroborate with 7-azabenzotriazole in the presence of triethylamine. The reaction yields HATU as a white crystalline solid. The synthesis method is simple and efficient, making HATU a popular choice for peptide synthesis.
科学研究应用
HATU has found extensive applications in scientific research, particularly in the field of peptide synthesis. It is a highly efficient coupling reagent that facilitates the formation of peptide bonds. HATU is widely used in the synthesis of peptides and peptide derivatives, including cyclic peptides, peptide nucleic acids, and peptide conjugates. It is also used in the synthesis of small molecule drugs and natural products.
属性
CAS 编号 |
10369-17-2 |
|---|---|
产品名称 |
2,4,6,8,9,10-Hexaaza-1,3,5,7-tetraphosphaadamantane, 2,4,6,8,9,10-hexamethyl- |
分子式 |
C6H18N6P4 |
分子量 |
298.14 g/mol |
IUPAC 名称 |
2,4,6,8,9,10-hexamethyl-2,4,6,8,9,10-hexaza-1,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C6H18N6P4/c1-7-13-8(2)15-10(4)14(7)11(5)16(9(13)3)12(15)6/h1-6H3 |
InChI 键 |
NJJCJUBTDUJGMI-UHFFFAOYSA-N |
SMILES |
CN1P2N(P3N(P1N(P(N2C)N3C)C)C)C |
规范 SMILES |
CN1P2N(P3N(P1N(P(N2C)N3C)C)C)C |
其他 CAS 编号 |
10369-17-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



